molecular formula C17H15N5OS B7496155 4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine

4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine

Cat. No. B7496155
M. Wt: 337.4 g/mol
InChI Key: ZIFBYASFKWRFAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine, also known as TFP, is a small molecule inhibitor that has been widely used in scientific research. TFP is a potent inhibitor of the cGMP-dependent protein kinase (PKG), which is involved in various physiological processes, including smooth muscle relaxation, platelet aggregation, and cell proliferation.

Mechanism of Action

4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine inhibits PKG by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream targets. PKG plays a critical role in regulating smooth muscle contraction, platelet aggregation, and other physiological processes by phosphorylating various target proteins. By inhibiting PKG, 4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine can modulate these processes and provide insight into the downstream signaling pathways of PKG.
Biochemical and Physiological Effects
4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine has been shown to have a variety of biochemical and physiological effects, depending on the specific system under investigation. In smooth muscle cells, 4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine has been shown to inhibit contraction by reducing the phosphorylation of the myosin light chain. In platelets, 4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine has been shown to inhibit aggregation by reducing the activation of integrin αIIbβ3. In cancer cells, 4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine has been shown to inhibit proliferation and induce apoptosis by modulating various signaling pathways.

Advantages and Limitations for Lab Experiments

4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine has several advantages as a tool for scientific research. It is a potent and selective inhibitor of PKG, making it a valuable tool for investigating the downstream signaling pathways of PKG. 4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine is also relatively easy to synthesize and has good solubility in aqueous solutions. However, 4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine also has some limitations. It is a small molecule inhibitor, which means that it may have off-target effects on other kinases or signaling pathways. 4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine can also be toxic at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for research involving 4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine. One area of interest is the development of more potent and selective inhibitors of PKG. Another area of interest is the use of 4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine in combination with other inhibitors or chemotherapeutic agents to enhance its efficacy in cancer treatment. Finally, there is a need for more in-depth studies of the downstream signaling pathways of PKG and the role of 4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine in modulating these pathways.
Conclusion
In conclusion, 4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine is a small molecule inhibitor that has been widely used in scientific research as a tool for investigating the role of PKG in various physiological processes. 4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine is a potent and selective inhibitor of PKG, making it a valuable tool for studying the downstream signaling pathways of PKG. 4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine has several advantages as a tool for scientific research, but also has some limitations. There are several future directions for research involving 4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine, including the development of more potent and selective inhibitors of PKG and the use of 4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine in combination with other inhibitors or chemotherapeutic agents.

Synthesis Methods

The synthesis of 4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine involves several steps, including the preparation of the benzofuro[3,2-d]pyrimidine core, the introduction of the thiazole ring, and the attachment of the piperazine moiety. The synthesis of 4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine has been described in several publications, including a recent review by Kuhn et al. (2019). The most common method for synthesizing 4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine involves the reaction of 2-aminothiazole with 4-bromobenzofuro[3,2-d]pyrimidine in the presence of a palladium catalyst, followed by the addition of 1-(2-chloroethyl)piperazine.

Scientific Research Applications

4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine has been widely used in scientific research as a tool for studying the role of PKG in various physiological processes. 4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine has been shown to inhibit PKG with high potency and selectivity, making it a valuable tool for investigating the downstream signaling pathways of PKG. 4-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine has been used in studies of smooth muscle relaxation, platelet aggregation, and cell proliferation, among other processes.

properties

IUPAC Name

4-[4-(1,3-thiazol-2-yl)piperazin-1-yl]-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5OS/c1-2-4-13-12(3-1)14-15(23-13)16(20-11-19-14)21-6-8-22(9-7-21)17-18-5-10-24-17/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFBYASFKWRFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2OC4=CC=CC=C43)C5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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